32-Ethyl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one

Description

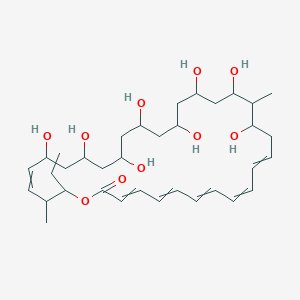

32-Ethyl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one is a macrocyclic lactone characterized by a 32-membered oxacyclo (oxygen-containing cyclic) backbone. Key structural features include:

- Eight hydroxyl groups at positions 14,16,18,20,22,24,26,28, enhancing solubility and hydrogen-bonding capacity.

- Two methyl groups (C15, C31) and one ethyl group (C32), influencing steric and lipophilic properties.

This compound’s structural complexity necessitates advanced crystallographic tools like SHELX programs for precise refinement and validation of its conformation .

Properties

IUPAC Name |

32-ethyl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O10/c1-4-34-24(2)16-17-26(36)18-27(37)19-28(38)20-29(39)21-30(40)22-31(41)23-33(43)25(3)32(42)14-12-10-8-6-5-7-9-11-13-15-35(44)45-34/h5-13,15-17,24-34,36-43H,4,14,18-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZBVOYYWCPWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934983 | |

| Record name | 32-Ethyl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154396-73-3 | |

| Record name | RK 397 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154396733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32-Ethyl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

32-Ethyl-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one, commonly known as Mycoticin A , is a naturally occurring macrolide produced by certain fungal strains such as Phaeotheca triangularis. This compound is characterized by its complex structure featuring multiple hydroxyl groups and a long carbon chain. Its potential biological activities have garnered interest in various fields including pharmacology and biotechnology.

Antifungal Properties

Research indicates that Mycoticin A exhibits significant antifungal activity. It has been shown to be effective against various fungal pathogens due to its ability to disrupt cell membrane integrity. The compound's mechanism of action involves binding to ergosterol in fungal membranes, leading to increased permeability and cell death.

Cytotoxicity and Antitumor Activity

Studies have also explored the cytotoxic effects of Mycoticin A on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific tumor cells:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via mitochondrial pathways |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

| A549 | 25 | Reactive oxygen species (ROS) generation |

Anti-inflammatory Effects

Mycoticin A has demonstrated anti-inflammatory properties in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of Mycoticin A can be attributed to its unique structural features:

- Hydroxyl Groups : The presence of multiple hydroxyl groups enhances solubility and interaction with biological membranes.

- Dimethyl Groups : The dimethyl substitutions may influence the compound's lipophilicity and biological interactions.

Case Studies

- Antifungal Efficacy : In a study evaluating the antifungal efficacy of Mycoticin A against Candida albicans, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL. This highlights its potential as a therapeutic agent against opportunistic fungal infections.

- Cytotoxicity on Cancer Cells : In experiments involving human breast cancer cells (MCF-7), treatment with Mycoticin A resulted in a significant reduction in cell viability after 48 hours of exposure. The observed IC50 value suggests that further investigations into its mechanisms of action are warranted.

- In Vivo Studies : Animal models treated with Mycoticin A showed reduced tumor growth in xenograft models compared to controls. This supports its potential as an anticancer agent.

Future Directions

Despite promising results regarding the biological activities of Mycoticin A, further research is necessary to fully elucidate its mechanisms and optimize its therapeutic applications. Future studies could focus on:

- Synthesis and Derivatization : Exploring synthetic routes to create derivatives with enhanced stability or potency.

- Mechanistic Studies : Investigating the detailed mechanisms underlying its antifungal and anticancer activities.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects.

Comparison with Similar Compounds

Oxacyclodotriaconta-3,5,7,9,11-pentaen-2-one,14,16,18,20,22,25,26,28,30-nonahydroxy-15,31-dimethyl-32-(1-methylethyl) (CAS: 51938-50-2)

- Key Differences: Double bonds: Contains five conjugated double bonds (vs. six in the target compound), reducing conjugation length . Substituents: Features an isopropyl group (1-methylethyl) at C32 instead of ethyl, increasing steric bulk. Hydroxyl groups: Nine hydroxyl groups (vs.

Oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one,14,16,18,20,22,24,26,28-octahydroxy-31-methyl-32-(1-methylethyl) (CAS: 154396-73-3)

- Key Differences: Stereochemistry: Explicit stereodescriptors (e.g., 14S, 16S, 22R) indicate distinct spatial arrangements of hydroxyl and alkyl groups, which could affect biological activity .

Functional Group Analysis

Implications of Structural Variations

- Bioactivity: The target compound’s ethyl group (vs.

- Solubility : Higher hydroxylation in CAS 51938-50-2 (nine -OH groups) could increase aqueous solubility compared to the target compound.

- Stereochemical Complexity : The stereospecific configurations in CAS 154396-73-3 (e.g., 22R, 24S) highlight the importance of chirality in macrocyclic compounds, though their functional impact remains unstudied here .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.